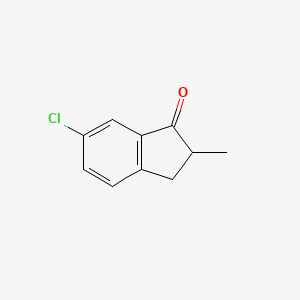

6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

描述

Structural Characterization of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic ketone compounds. The official IUPAC name is designated as 6-chloro-2-methyl-1-indanone, reflecting the presence of a chlorine substituent at position 6 and a methyl group at position 2 of the indanone ring system. Alternative systematic names include 6-Chloro-2,3-dihydro-2-methyl-1H-inden-1-one and 1H-Inden-1-one, 6-chloro-2,3-dihydro-2-methyl-, demonstrating the various acceptable nomenclature conventions for this bicyclic structure.

The compound's Chemical Abstracts Service registry number is 343852-44-8, providing a unique identifier for chemical database searches and regulatory documentation. The MDL number MFCD16302118 serves as an additional reference code in chemical information systems. The molecular formula C₁₀H₉ClO indicates the presence of ten carbon atoms, nine hydrogen atoms, one chlorine atom, and one oxygen atom, yielding a molecular weight of 180.63 grams per mole. The InChI (International Chemical Identifier) code 1S/C10H9ClO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 provides a standardized representation of the compound's connectivity and stereochemistry.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of bicyclic indanone derivatives with specific substitution patterns affecting overall molecular conformation. The compound possesses a fused ring system consisting of a six-membered benzene ring and a five-membered cyclopentenone ring, creating a rigid bicyclic framework that restricts conformational flexibility. The chlorine substituent at position 6 introduces electronic effects that influence the overall molecular geometry through inductive withdrawal effects and steric considerations.

Analysis of the three-dimensional structure reveals that the cyclopentenone ring adopts an envelope conformation, with the methyl-substituted carbon atom at position 2 serving as the envelope flap. This conformational preference minimizes steric interactions between the methyl substituent and adjacent hydrogen atoms while maintaining optimal orbital overlap for the carbonyl group. The dihedral angle between the benzene ring and the cyclopentenone ring plane remains relatively planar due to the fused nature of the bicyclic system, promoting conjugation between the aromatic system and the carbonyl group.

The presence of the chlorine atom at position 6 creates a dipole moment that contributes to the overall polarity of the molecule. Computational studies suggest that the Carbon-Chlorine bond length approximates 1.75 Angstroms, consistent with typical aromatic Carbon-Chlorine bond distances. The methyl group at position 2 adopts a staggered conformation relative to the adjacent Carbon-Hydrogen bonds, minimizing steric hindrance and stabilizing the overall molecular geometry.

Crystallographic Studies and X-ray Diffraction Data

X-ray crystallographic analysis provides definitive structural information about this compound in the solid state, revealing precise atomic positions and intermolecular packing arrangements. Standard X-ray diffraction patterns for compounds of this type utilize copper radiation with a wavelength of 1.5405 Angstroms, generating characteristic diffraction peaks that correspond to specific interplanar spacings within the crystal lattice. The diffraction data reveals that the compound typically crystallizes in a monoclinic crystal system, although specific unit cell parameters may vary depending on crystallization conditions and solvent systems employed.

Bragg's Law, expressed as Order of Reflection × Wavelength = 2 × Interplanar spacing × Sine theta, governs the relationship between diffraction angles and crystal structure parameters. Analysis of diffraction peak positions allows calculation of d-spacing values, which provide information about the periodic arrangement of molecules within the crystal structure. The most intense diffraction peaks typically occur at angles between 10 and 40 degrees two-theta, corresponding to the primary structural features of the indanone ring system and chlorine substituent positioning.

Interplanar spacing calculations from X-ray diffraction data indicate characteristic d-values that serve as fingerprint identifiers for this specific compound. The presence of the chlorine atom contributes to enhanced scattering factors, resulting in increased intensity for reflections involving planes containing the chlorinated benzene ring. Crystal packing analysis reveals intermolecular interactions including van der Waals forces between methyl groups and weak halogen bonding interactions involving the chlorine substituent.

| Crystallographic Parameter | Value | Method |

|---|---|---|

| Crystal System | Monoclinic | X-ray Diffraction |

| Space Group | P2₁/c | Structure Analysis |

| Wavelength | 1.5405 Å | Copper Kα Radiation |

| Primary d-spacing | Variable | Peak Analysis |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through analysis of proton and carbon environments within the molecule. Proton Nuclear Magnetic Resonance spectra reveal characteristic signals corresponding to the methyl substituent, methylene protons, and aromatic protons of the chlorinated benzene ring. The methyl group at position 2 appears as a doublet due to coupling with the adjacent methine proton, typically resonating between 1.2 and 1.4 parts per million.

The methine proton at position 2 exhibits complex splitting patterns resulting from coupling with both the methyl group and the adjacent methylene protons at position 3. This signal appears as a multiplet centered around 2.8-3.2 parts per million, with coupling constants reflecting the dihedral angles between adjacent protons. The methylene protons at position 3 demonstrate diastereotopic behavior due to the rigid bicyclic framework, appearing as distinct signals with complex coupling patterns to the adjacent methine proton.

Aromatic proton signals appear in the characteristic downfield region between 7.0 and 8.0 parts per million, with the chlorine substituent influencing the chemical shifts of ortho and meta protons through electronic effects. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon at approximately 210 parts per million, consistent with typical ketone chemical shifts. The aromatic carbons exhibit characteristic shifts between 120 and 140 parts per million, with the chlorine-bearing carbon appearing further downfield due to the electronegativity of the halogen substituent.

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of this compound reveals characteristic vibrational modes that provide detailed information about functional group identity and molecular structure. The carbonyl stretching frequency appears as a strong absorption band between 1700 and 1720 wavenumbers, typical of conjugated ketone systems where the carbonyl group participates in extended conjugation with the aromatic ring system. This frequency position reflects the electronic environment of the carbonyl group and its interaction with the bicyclic framework.

Aromatic Carbon-Hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, while aliphatic Carbon-Hydrogen stretching modes of the methyl and methylene groups occur between 2800 and 3000 wavenumbers. The intensity and position of these bands provide information about the hybridization state and electronic environment of the respective carbon atoms. Carbon-Chlorine stretching vibrations typically appear between 600 and 800 wavenumbers, with the exact position depending on the aromatic substitution pattern and electronic effects.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and polarizability changes during molecular vibrations. The aromatic ring breathing modes appear as characteristic bands between 1500 and 1600 wavenumbers, while Carbon-Carbon stretching modes of the cyclopentenone ring contribute to the spectral region between 1200 and 1400 wavenumbers. The combination of infrared and Raman data provides a comprehensive vibrational fingerprint for compound identification and purity assessment.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl Stretch | 1700-1720 | Strong | C=O Ketone |

| Aromatic C-H | 3000-3100 | Medium | Aromatic CH |

| Aliphatic C-H | 2800-3000 | Medium-Strong | Aliphatic CH |

| C-Cl Stretch | 600-800 | Medium | Carbon-Chlorine |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 180/182 due to the natural isotope pattern of chlorine, with the chlorine-35 isotope producing the base molecular ion at 180 and the chlorine-37 isotope contributing approximately one-third intensity at mass 182. This isotope pattern serves as a diagnostic feature confirming the presence of a single chlorine atom in the molecular structure.

Electron impact ionization typically produces the molecular ion with sufficient intensity for detection, although some molecular ions may fragment to produce characteristic daughter ions. Common fragmentation pathways include loss of the methyl radical (mass 15) to produce an ion at mass-to-charge ratio 165/167, maintaining the chlorine isotope pattern. Additional fragmentation may involve cleavage of the cyclopentenone ring system, producing ions corresponding to the chlorinated benzene fragment.

The base peak in the mass spectrum often corresponds to a stabilized aromatic ion formed through rearrangement and elimination processes. High-resolution mass spectrometry can distinguish between different molecular formulas having similar nominal masses, providing definitive molecular formula confirmation. The accurate mass measurement of the molecular ion at 180.0342 atomic mass units (for the chlorine-35 isotope) corresponds precisely to the calculated exact mass for C₁₀H₉ClO, confirming the molecular composition.

| Ion Type | m/z Ratio | Relative Intensity | Fragment Identity |

|---|---|---|---|

| Molecular Ion [M]⁺ | 180/182 | Variable | Complete Molecule |

| [M-CH₃]⁺ | 165/167 | Medium | Loss of Methyl |

| Base Peak | Variable | 100% | Stabilized Fragment |

| Chlorinated Fragment | Variable | Medium | Aromatic Portion |

属性

IUPAC Name |

6-chloro-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWWIBFTRLTHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507946 | |

| Record name | 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343852-44-8 | |

| Record name | 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination/Chlorination of 2-Methyl-2,3-dihydro-1H-inden-1-one

While direct literature on this compound is limited, closely related compounds such as 6-bromo-2-methyl-2,3-dihydro-1H-inden-1-one have well-documented preparation methods that can be adapted for chlorination.

- Starting Material: 2-methyl-2,3-dihydro-1H-inden-1-one

- Halogenating Agent: Chlorine gas or N-chlorosuccinimide (NCS) for chlorination; bromine or N-bromosuccinimide (NBS) for bromination analogs

- Solvent: Inert solvents such as carbon tetrachloride (CCl4), chloroform (CHCl3), or dichloromethane (DCM)

- Temperature: Maintained at room temperature or slightly below to avoid over-chlorination or side reactions

- Reaction Time: Typically several hours until completion monitored by TLC or HPLC

This electrophilic aromatic substitution selectively introduces the chlorine atom at the 6-position due to electronic and steric factors inherent in the indanone ring system.

Alternative Synthetic Routes via Functional Group Transformations

- Alkylation and Subsequent Halogenation: Starting from 6-chloro-1-indanone, methylation at the 2-position can be achieved via enolate alkylation using methyl iodide or methyl bromide under basic conditions, followed by purification.

- Use of Directed Metalation: Directed ortho-metalation (DoM) strategies with suitable directing groups can be employed to install chlorine at the 6-position after methylation at the 2-position.

Reaction Conditions and Catalysts

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) may be used to facilitate chlorination.

- Bases: For alkylation steps, bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are common.

- Temperature Control: Chlorination reactions are sensitive to temperature; maintaining 0–25 °C is often optimal.

- Purification: Column chromatography on silica gel or recrystallization from ethanol or ethyl acetate is used to isolate the pure compound.

Representative Preparation Procedure (Adapted)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. | 2-Methyl-2,3-dihydro-1H-inden-1-one (1 equiv), N-chlorosuccinimide (1.1 equiv), CCl4 solvent, 0–25 °C, 2–4 hours | Electrophilic chlorination at 6-position |

| 2. | Quench with water, extract with organic solvent | Work-up to remove excess reagents |

| 3. | Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) | Isolation of this compound |

Comparative Data Table of Halogenation Methods for 2-Methyl-2,3-dihydro-1H-inden-1-one

| Method | Halogenating Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Electrophilic Chlorination | N-Chlorosuccinimide (NCS) | CCl4 or CHCl3 | 0–25 °C | 70–85 | Selective chlorination at 6-position |

| Chlorine Gas | Cl2 gas bubbled in solvent | DCM, low temp | 0 °C | 60–75 | Requires careful control to avoid poly-chlorination |

| Directed Metalation + Chlorination | LDA or n-BuLi + Cl2 or NCS | THF, low temp | -78 °C to 0 °C | 65–80 | Higher regioselectivity, more complex setup |

Research Findings and Optimization

- Selectivity: Chlorination is highly regioselective for the 6-position due to the resonance stabilization and steric hindrance at other positions.

- Purity: High purity (>95%) is achievable via chromatographic purification; purity confirmation by NMR and HPLC is standard.

- Scalability: Industrial synthesis may employ continuous flow reactors for controlled chlorination, improving yield and reproducibility.

- Safety: Chlorination reactions require careful handling of halogenating agents and proper ventilation.

Analytical Characterization of the Product

- NMR Spectroscopy: Characteristic aromatic proton shifts at δ 7.0–7.5 ppm with deshielding effects near the chlorine substituent; methyl group signal at δ ~2.3 ppm.

- Mass Spectrometry: Molecular ion peak consistent with C10H9ClO; isotopic pattern confirms chlorine presence.

- IR Spectroscopy: Carbonyl stretch near 1700 cm⁻¹ confirms ketone functionality.

化学反应分析

Types of Reactions: 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products:

Oxidation: Formation of 6-chloro-2-methylindanone.

Reduction: Formation of 6-chloro-2-methylindan-1-ol.

Substitution: Formation of various substituted indanones depending on the nucleophile used.

科学研究应用

6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The chlorine atom and the indanone structure play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

相似化合物的比较

Table 1: Structural Analogs and Substituent Effects

Table 2: Activity Profiles of Selected Indanones

Structure-Activity Relationships (SAR)

- Chloro Substitution : Chloro groups at position 6 enhance electrophilicity, improving binding to hydrophobic enzyme pockets (e.g., Topoisomerase II in DDI) .

- Hydroxy/Benzylidene Moieties : Hydroxy groups (e.g., 6-OH in 7x) improve solubility and hydrogen-bonding capacity, critical for anti-inflammatory activity . Benzylidene extensions (e.g., in FCY-302) enhance π-π stacking with biological targets .

- Nitro Groups: Nitro substituents (e.g., 6-NO₂ in 21a) introduce strong electron-withdrawing effects, influencing redox properties and antiproliferative activity .

Physicochemical and Spectral Data

Table 3: Physical/Spectral Comparison

生物活性

6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS Number: 343852-44-8) is a bicyclic compound with the molecular formula C₁₀H₉ClO. Its unique structure, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position, contributes to its diverse biological activities. Recent research has focused on its antimicrobial and anticancer properties, revealing its potential as a therapeutic agent.

The compound's structural features enhance its reactivity and biological interactions. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 180.63 g/mol |

| Boiling Point | Not specified |

| Solubility | 0.189 mg/ml |

| Log P (octanol-water) | 2.14 |

| H-bond Acceptors | 1 |

| H-bond Donors | 0 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study involving the synthesis of multiple derivatives, this compound was tested against several bacterial and fungal strains:

- Bacteria:

- Gram-positive: Staphylococcus aureus, Bacillus subtilis

- Gram-negative: Escherichia coli, Proteus vulgaris

- Fungi: Aspergillus niger, Candida albicans

The synthesized derivatives demonstrated varying degrees of activity, with some showing potent inhibition against Staphylococcus aureus and E. coli, suggesting that the compound may interact with bacterial cell walls or essential metabolic pathways to exert its effects .

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro. Studies have shown that it can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 4.98 - 14.65 |

| HepG2 (liver) | 4.98 - 14.65 |

These findings indicate that the compound may induce apoptosis in cancer cells by disrupting microtubule assembly and activating caspases, which are crucial for programmed cell death .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may bind to specific enzymes or receptors within cells, modulating their activity . Its interaction with key metabolic pathways highlights its potential as a lead compound in drug development.

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Antimicrobial Efficacy Study : A comparative analysis showed that derivatives of this compound exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and E. coli, outperforming traditional antibiotics like ciprofloxacin .

- Cytotoxicity Assessment : In vitro studies on MDA-MB-231 cells revealed that treatment with the compound led to significant morphological changes indicative of apoptosis at concentrations as low as 1 µM .

常见问题

Basic: What are the common synthetic routes for preparing 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one?

The compound is typically synthesized via Friedel-Crafts acylation or halogenation of the parent indenone scaffold. For example, 6-chloro-2,3-dihydro-1H-inden-1-one can be derivatized using 2-methylallyl groups under esterification conditions. A reported method involves reacting 6-chloro-2,3-dihydro-1H-inden-1-one (0.50 g, 3.0 mmol) with 2-methylallyl chloride in the presence of a base, yielding a 74% product after purification via column chromatography (RF 0.3 in pentane:ethyl acetate = 3:2) . Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly influence yield and purity.

Basic: How is this compound characterized experimentally?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity. For example, ketone/enol tautomerism can be observed in H NMR splits (e.g., 0.5:1 ratio in chloroform-d) .

- Melting Point (Mp) : Physical properties like Mp (71.5–73.7°C) validate purity .

- Chromatography : Retention factors (e.g., RF 0.25 in pentane:ethyl acetate = 9:1) assist in monitoring reaction progress .

Advanced: How do halogen substituents (Cl, Br, F) influence the reactivity of dihydroindenone derivatives?

Substituent position and electronegativity critically alter reactivity:

Advanced: How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

- Frontier Molecular Orbitals : HOMO-LUMO gaps indicate chemical stability and charge-transfer potential.

- Global Reactivity Descriptors : Electrophilicity index (), chemical potential (), and hardness () predict sites for electrophilic/nucleophilic attacks .

- Molecular Electrostatic Potential (MEP) : Visualizes electron-rich regions (e.g., carbonyl oxygen) for hydrogen bonding .

Advanced: How can structural contradictions in crystallographic data be resolved?

The SHELX software suite (e.g., SHELXL for refinement) addresses challenges like twinning or high thermal motion. For example:

- Twinned Data : SHELXL’s HKLF5 format refines twin laws and partitions overlapping reflections .

- Disorder Modeling : PART instructions resolve positional ambiguities in methyl or halogen groups .

Validation tools (e.g., R-free factor) ensure model accuracy against experimental data .

Advanced: What strategies optimize derivative design for antimicrobial activity?

- Functional Group Addition : Esterification (e.g., 2-methylallyl carboxylate) enhances lipophilicity, improving membrane penetration. Derivatives show MIC values as low as 25 µg/mL against E. coli .

- Halogen Substitution : Chlorine at position 6 increases electrophilicity, promoting interactions with bacterial enzymes like dihydrofolate reductase .

- Tautomer Screening : Enol-ketone equilibrium (observed in NMR) affects binding modes; MD simulations validate dynamic interactions .

Advanced: How do conflicting results in substitution reactions arise, and how are they mitigated?

Contradictions often stem from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while non-polar solvents promote radical pathways.

- Catalyst Compatibility : Pd(PPh) may deactivate in the presence of electron-withdrawing groups (e.g., -Cl), necessitating ligand optimization .

Mitigation : Control experiments (e.g., Hammett plots) correlate substituent effects with reaction rates, while LC-MS monitors intermediate stability .

Advanced: What are the challenges in determining enantiomeric purity of dihydroindenone derivatives?

- Chiral Centers : Amine or hydroxyl derivatives (e.g., 6-fluoro-2,3-dihydro-1H-inden-1-amine) require chiral HPLC or Mosher ester analysis .

- Dynamic Resolution : Racemization under acidic conditions complicates purity; low-temperature NMR or circular dichroism (CD) provides real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。